1-(Morpholin-4-yl)-2-[3-(trifluoromethyl)phenyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Morpholin-4-yl)-2-[3-(trifluoromethyl)phenyl]ethan-1-one is a compound that features a morpholine ring and a trifluoromethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reactions, which can be achieved through radical trifluoromethylation . This process often requires specific catalysts and reaction conditions to ensure the efficient introduction of the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Flow microreactor systems have been developed to introduce functional groups efficiently and sustainably . These systems allow for better control over reaction conditions and can be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(Morpholin-4-yl)-2-[3-(trifluoromethyl)phenyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and morpholine ring can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalysts, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
1-(Morpholin-4-yl)-2-[3-(trifluoromethyl)phenyl]ethan-1-one has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of materials with specific properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism by which 1-(Morpholin-4-yl)-2-[3-(trifluoromethyl)phenyl]ethan-1-one exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to specific targets, while the morpholine ring can influence its solubility and reactivity. These interactions can modulate various biological and chemical processes, making the compound a versatile tool in research and development.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and are valuable in synthetic chemistry.
Morpholine derivatives: Compounds with a morpholine ring are used in various applications, including pharmaceuticals and agrochemicals.
Uniqueness
1-(Morpholin-4-yl)-2-[3-(trifluoromethyl)phenyl]ethan-1-one is unique due to the combination of the trifluoromethyl group and the morpholine ring, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C13H14F3NO2 |
---|---|
Molecular Weight |
273.25 g/mol |
IUPAC Name |
1-morpholin-4-yl-2-[3-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C13H14F3NO2/c14-13(15,16)11-3-1-2-10(8-11)9-12(18)17-4-6-19-7-5-17/h1-3,8H,4-7,9H2 |
InChI Key |
MNZWCLUUWPOSRH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)CC2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.